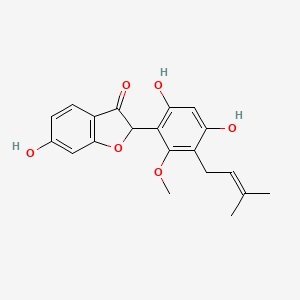
Licofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Licofuranone belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids . It has been detected in several different foods, such as black tea, green tea, teas (Camellia sinensis), herbal tea, and herbs and spices . It is a constituent of licorice (Glycyrrhiza sp.) .
Molecular Structure Analysis
The molecular structure of Licofuranone has been assigned based on the isolation of the compound from a species of licorice brought from the northwestern region of China . The detailed molecular structure analysis of Licofuranone is not explicitly available in the literature.Aplicaciones Científicas De Investigación
1. Solvent-Free Synthesis in Rubber Processing Industry
Licofuranone, as part of cardanol grafted onto liquid isoprene rubber (CA-g-LIR), is synthesized using a solvent-free method. This method has significant applications in rubber processing, particularly as a plasticizer and compatibilizer. CA-g-LIR demonstrates improved plasticizing effects, such as increased elongation, reduced viscosity, and lower glass transition temperature compared to standard liquid isoprene rubber (LIR). This synthesis approach is simple, green, and cost-effective, making it suitable for industrial production (Wang et al., 2021).
2. Analytical Methods in Lignocellulose Pretreatment
In the field of biofuels, particularly ethanol, methane, and butanol production, licofuranone plays a role in the pretreatment of lignocelluloses. Lignocelluloses have a resistant structure, necessitating various pretreatment methods to enhance their digestibility for biofuel production. The analytical methods employed to study these pretreatments, such as imaging and crystallinity analysis, are essential for understanding and optimizing the process (Karimi & Taherzadeh, 2016).
3. Applications in Lithium-Sulfur Batteries
The synthesis of licofuranone also finds applications in the development of lithium-sulfur (Li-S) batteries. Research in this area targets producing batteries with high useful energy density. Understanding the role of materials like licofuranone in these batteries helps address the gap between fundamental research and practical applications, contributing to the creation of more reliable and commercially viable Li-S batteries (Fang et al., 2017).
4. Use in Polymer Applications
Licofuranone, as part of lignin derived from bioethanol production, is used as a reactive reinforcing filler in soy-based polyurethane biofoam. This application demonstrates significant improvements in mechanical and thermal properties of the resulting composites. The use of licofuranone in this context offers a sustainable method for enhancing the performance of polyurethane applications (Luo et al., 2013).
5. In Dentistry for Caries Identification
Licofuranone, through Laser Induced Breakdown Spectroscopy (LIBS), can be used for real-time, in vitro and in vivo identification of carious teeth. This application allows for fast and accurate identification of dental caries, enhancing the precision of dental treatments (Samek et al., 2001).
Propiedades
Número CAS |
161099-38-3 |
|---|---|
Nombre del producto |
Licofuranone |
Fórmula molecular |
C20H20O6 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)4-6-12-14(22)9-15(23)17(19(12)25-3)20-18(24)13-7-5-11(21)8-16(13)26-20/h4-5,7-9,20-23H,6H2,1-3H3 |
Clave InChI |
WLDXQYSLYHUZTM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
SMILES canónico |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
melting_point |
162°C |
Descripción física |
Solid |
Sinónimos |
licofuranone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1254730.png)
![(3E,5E,7S,8S,11E,13E,15S,16S)-16-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1254731.png)
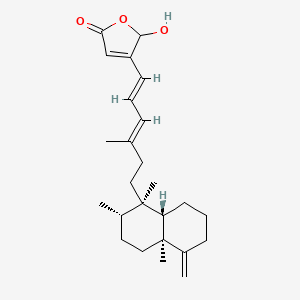
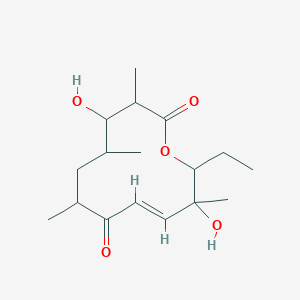
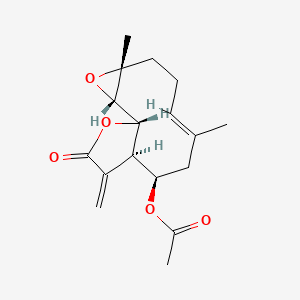
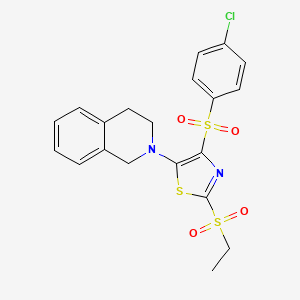
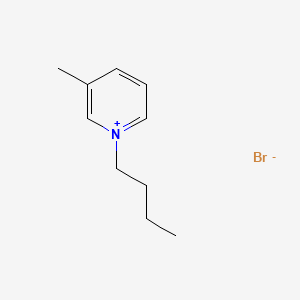
![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B1254743.png)
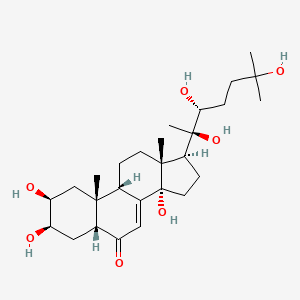
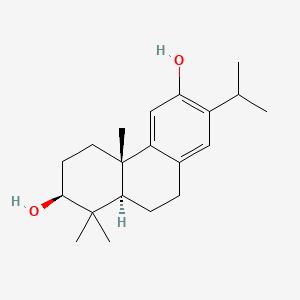
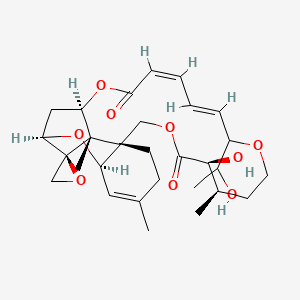
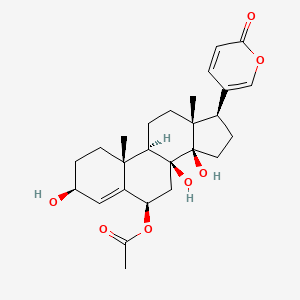
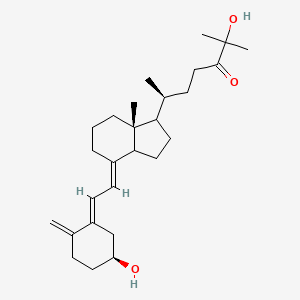
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1254752.png)